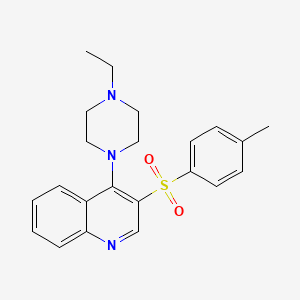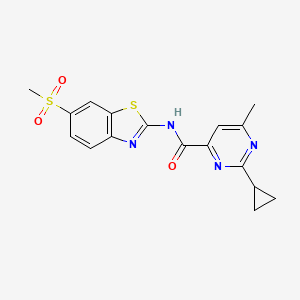
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated innovative synthetic pathways to create heterocyclic compounds with potential biological activities. For instance, studies on the synthesis of pyrimidinones, oxazinones, and their derivatives starting from citrazinic acid highlight methodologies for generating antimicrobial agents (Hossan et al., 2012)[https://consensus.app/papers/synthesis-antimicrobial-activity-some-pyrimidinone-hossan/b32c51238f6258e4b86a7e2679ab10d8/?utm_source=chatgpt]. These synthetic strategies could be relevant for synthesizing the compound of interest, especially considering the structural similarities with pyridine and pyrrolidine derivatives.
Biological Activities
The pharmacological evaluation of structurally related compounds has led to the discovery of selective antagonists with therapeutic potential. For example, novel pyridinyl and piperazinyl methanone derivatives were identified as selective TRPV4 channel antagonists, showing analgesic effects in preclinical models (Tsuno et al., 2017)[https://consensus.app/papers/evaluation-novel-tsuno/2481544a6f1f5e338a1e59ef96ad34e8/?utm_source=chatgpt]. This underscores the potential for compounds with similar molecular frameworks to serve as targets for drug discovery, particularly in pain management.
Catalytic and Synthetic Applications
The catalytic hydrogenation of derivatives to produce pyrrolidine derivatives (Sukhorukov et al., 2008)[https://consensus.app/papers/hydrogenation-56dihydro4h12oxazines-bearing-sukhorukov/ca5af4cf0c565b158c9bbadb3ad3ad56/?utm_source=chatgpt] represents another facet of scientific research applications. Such methodologies could be instrumental in the synthesis or modification of the compound of interest, potentially opening new avenues for the development of heterocyclic compounds with enhanced pharmacological profiles.
Propiedades
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-9-3-4-13(17-16-9)20-11-5-6-18(7-11)14(19)12-8-21-10(2)15-12/h3-4,8,11H,5-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLBCPTTXPHQRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2382563.png)
![ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2382564.png)

![1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2382567.png)






![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382580.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2382582.png)